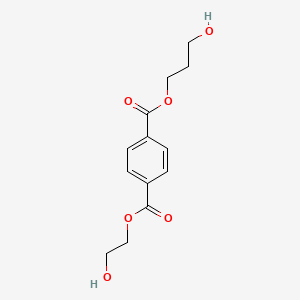
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14O6 It is a derivative of benzene-1,4-dicarboxylate, featuring hydroxyethyl and hydroxypropyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-hydroxyethanol and 3-hydroxypropanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl and hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate has several applications in scientific research:
Materials Science: It can be used as a monomer in the synthesis of polyesters and other polymeric materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate depends on its specific application. In polymerization reactions, the hydroxyethyl and hydroxypropyl groups can react with other monomers to form long polymer chains. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Bis(3-hydroxypropyl) benzene-1,4-dicarboxylate: Similar structure but with two hydroxypropyl groups instead of one hydroxyethyl and one hydroxypropyl group.
Bis(hydroxyethyl) terephthalate: Contains two hydroxyethyl groups instead of one hydroxyethyl and one hydroxypropyl group.
Uniqueness
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate is unique due to the presence of both hydroxyethyl and hydroxypropyl groups, which can impart different chemical and physical properties compared to compounds with two identical hydroxyalkyl groups.
Properties
CAS No. |
807624-85-7 |
|---|---|
Molecular Formula |
C13H16O6 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
4-O-(2-hydroxyethyl) 1-O-(3-hydroxypropyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H16O6/c14-6-1-8-18-12(16)10-2-4-11(5-3-10)13(17)19-9-7-15/h2-5,14-15H,1,6-9H2 |
InChI Key |
AFEOMLOKHFGVNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCO)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
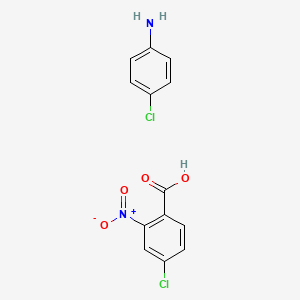
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
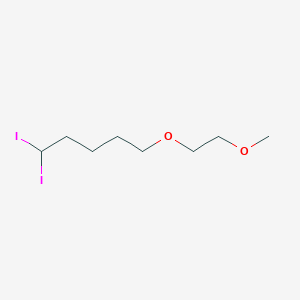
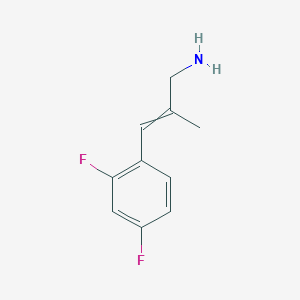
![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)
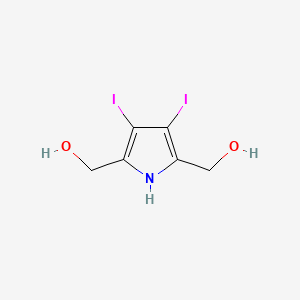
![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)


